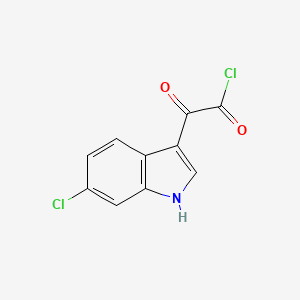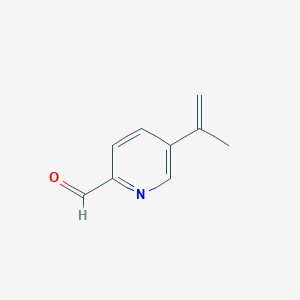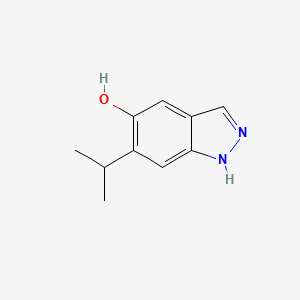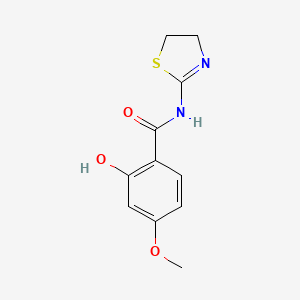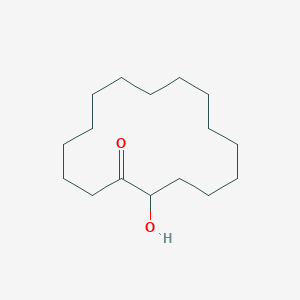![molecular formula C12H8N2OS B8603345 3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8603345.png)
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one
Overview
Description
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that features a unique fusion of pyridine and thienopyridine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromopyridine with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization using a palladium catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-yl)thieno[3,2-c]pyridin-4(5H)-one
- 3-(Pyridin-3-yl)thieno[3,2-c]pyridin-4(5H)-one
- 3-(Pyridin-5-yl)thieno[3,2-c]pyridin-4(5H)-one
Uniqueness
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets and its overall stability .
Properties
Molecular Formula |
C12H8N2OS |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C12H8N2OS/c15-12-11-9(8-1-4-13-5-2-8)7-16-10(11)3-6-14-12/h1-7H,(H,14,15) |
InChI Key |
FOALLKIGDPDYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1SC=C2C3=CC=NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B8603266.png)
![Butyl [3-(trifluoromethyl)phenyl]acetate](/img/structure/B8603305.png)

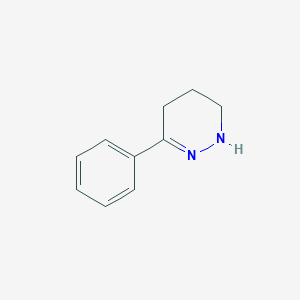
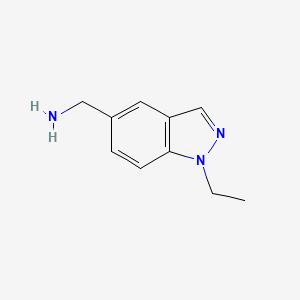

![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2-fluoro-6-methoxybenzonitrile](/img/structure/B8603329.png)

